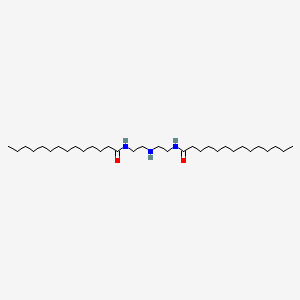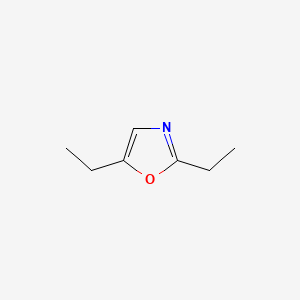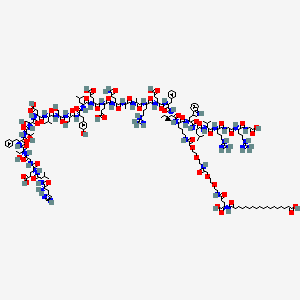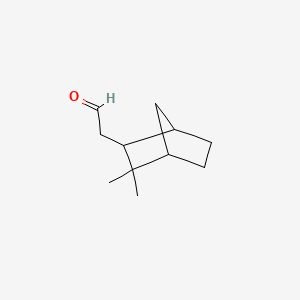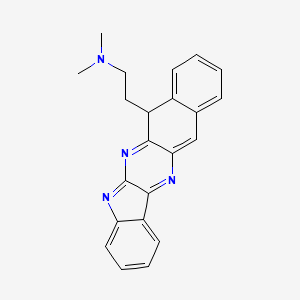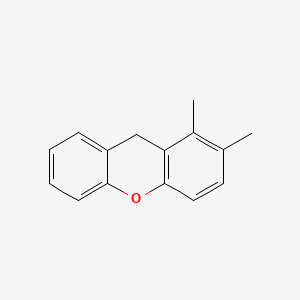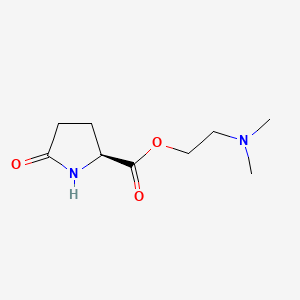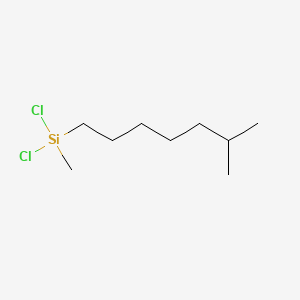
Dichloroisooctylmethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloroisooctylmethylsilane: is an organosilicon compound with the molecular formula C9H20Cl2Si . It is a derivative of silane, characterized by the presence of two chlorine atoms, an isooctyl group, and a methyl group attached to the silicon atom. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichloroisooctylmethylsilane can be synthesized through the reaction of isooctylmagnesium bromide with methyltrichlorosilane. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out at low temperatures to control the exothermic nature of the process.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a high yield and purity of the compound. The reaction conditions are carefully monitored to maintain the desired temperature and pressure.
Chemical Reactions Analysis
Types of Reactions: Dichloroisooctylmethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other groups, such as alkoxy or amino groups, through nucleophilic substitution reactions.
Hydrosilylation: The compound can participate in hydrosilylation reactions with alkenes or alkynes, leading to the formation of organosilicon compounds.
Reduction Reactions: this compound can be reduced to form silanes with fewer chlorine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alcohols or amines are used under basic conditions.
Hydrosilylation: Catalysts like platinum or rhodium complexes are employed under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products:
Substitution Reactions: Isooctylmethoxysilane or isooctylaminosilane.
Hydrosilylation: Isooctylmethylsilane derivatives.
Reduction: Isooctylmethylsilane.
Scientific Research Applications
Dichloroisooctylmethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds, which are important in materials science and catalysis.
Biology: The compound is used in the modification of biomolecules to enhance their stability and functionality.
Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable and biocompatible silicon-based carriers.
Industry: this compound is used in the production of silicone polymers and resins, which have applications in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of dichloroisooctylmethylsilane involves its ability to form stable bonds with various substrates The silicon atom in the compound can form strong covalent bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical synthesis
Comparison with Similar Compounds
Dichloromethylsilane: Similar in structure but lacks the isooctyl group.
Dichlorodimethylsilane: Contains two methyl groups instead of an isooctyl group.
Chlorotrimethylsilane: Contains three methyl groups and one chlorine atom.
Uniqueness: Dichloroisooctylmethylsilane is unique due to the presence of the isooctyl group, which imparts specific hydrophobic properties and enhances its reactivity in certain chemical reactions. This makes it particularly useful in applications where hydrophobicity and reactivity are desired.
Properties
CAS No. |
93776-41-1 |
|---|---|
Molecular Formula |
C9H20Cl2Si |
Molecular Weight |
227.24 g/mol |
IUPAC Name |
dichloro-methyl-(6-methylheptyl)silane |
InChI |
InChI=1S/C9H20Cl2Si/c1-9(2)7-5-4-6-8-12(3,10)11/h9H,4-8H2,1-3H3 |
InChI Key |
SSYYXZJVJKFKRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCC[Si](C)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



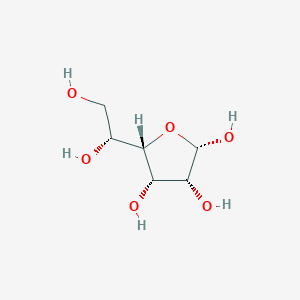

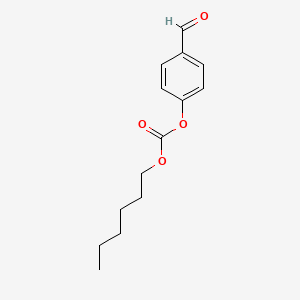
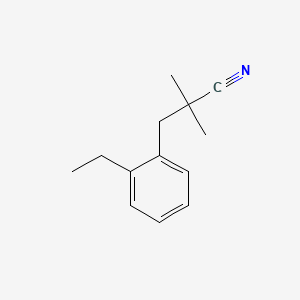
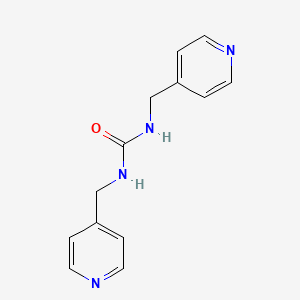
![[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 16-methylheptadecanoate](/img/structure/B12661390.png)
